molecular formula C7H7BrIN B13097558 N-methyl-3-bromo-5-iodoaniline

N-methyl-3-bromo-5-iodoaniline

Cat. No.: B13097558
M. Wt: 311.95 g/mol
InChI Key: ZGAQWLWOPGOGJV-UHFFFAOYSA-N
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Description

N-methyl-3-bromo-5-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a methyl group attached to the nitrogen atom, and bromine and iodine atoms attached to the benzene ring. The unique combination of these substituents makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-bromo-5-iodoaniline typically involves multiple steps:

    Nitration: The benzene ring is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination and Iodination: The amine group is then subjected to bromination and iodination to introduce the bromine and iodine atoms at the desired positions.

    Methylation: Finally, the amine group is methylated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-bromo-5-iodoaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anilines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-methyl-3-bromo-5-iodoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-bromo-5-iodoaniline involves its interaction with various molecular targets and pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to different biomolecules. The methyl group attached to the nitrogen atom can also affect its overall chemical properties and interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-bromoaniline
  • N-methyl-5-iodoaniline
  • 3-bromo-5-iodoaniline

Uniqueness

N-methyl-3-bromo-5-iodoaniline is unique due to the specific combination of substituents on the benzene ring. This combination can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and iodine atoms can enhance its reactivity in certain types of chemical reactions .

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

3-bromo-5-iodo-N-methylaniline

InChI

InChI=1S/C7H7BrIN/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3

InChI Key

ZGAQWLWOPGOGJV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)I)Br

Origin of Product

United States

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